An In-depth Technical Guide to Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide (CAS No. 723278-34-0)
An In-depth Technical Guide to Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide (CAS No. 723278-34-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Thiazole Building Block
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is a crucial heterocyclic intermediate, holding a significant position in the landscape of modern pharmaceutical synthesis. The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a range of approved drugs.[1][2] This guide provides a comprehensive technical overview of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide (CAS No. 723278-34-0), delving into its chemical and physical properties, synthesis, analytical and quality control methodologies, and its pivotal role in the synthesis of advanced pharmaceutical agents.
Physicochemical Properties
This compound is typically encountered as a yellow solid. A thorough understanding of its physicochemical properties is fundamental for its effective use in synthesis and for ensuring the quality and consistency of downstream products.
| Property | Value | Source |
| CAS Number | 723278-34-0 | [3] |
| Molecular Formula | C₆H₉BrN₂O₂S | [4] |
| Molecular Weight | 253.12 g/mol | [4] |
| Appearance | Yellow Solid | N/A |
| Solubility | Soluble in water. | [5] |
| Melting Point | 155 - 157 °C | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show a singlet for the methyl ester protons (around 3.7 ppm), a singlet for the methylene protons of the acetate group (around 3.5 ppm), a singlet for the thiazole ring proton, and a broad singlet for the amino protons.
-
¹³C NMR: The spectrum would feature signals for the carbonyl carbon of the ester, the methyl carbon of the ester, the methylene carbon of the acetate group, and the carbons of the thiazole ring. The C2 carbon bearing the amino group would appear at a characteristic downfield shift (around 168-174 ppm), while the C4 and C5 carbons would also have distinct resonances.[6]
Synthesis and Manufacturing
The synthesis of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate is most commonly achieved through the Hantzsch thiazole synthesis, a robust and widely utilized method for the formation of thiazole rings.[7][8] This reaction involves the condensation of an α-haloketone or a related α-halo-β-ketoester with a thiourea.
Reaction Scheme:
The synthesis typically proceeds by reacting a suitable γ-halo-β-ketoacetate with thiourea. The resulting aminothiazole ester can then be converted to its hydrobromide salt by treatment with hydrobromic acid.
Caption: Generalized Hantzsch synthesis for the target compound.
Experimental Protocol (Illustrative):
The following is a generalized, illustrative protocol based on the principles of the Hantzsch synthesis.[1][7]
-
Reaction Setup: To a stirred solution of a suitable γ-halo-β-ketoacetate (1 equivalent) in a polar solvent such as ethanol or methanol, add thiourea (1.1 to 1.5 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, the solvent is typically removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent system.
-
Salt Formation: To form the hydrobromide salt, the purified free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of hydrobromic acid. The resulting salt is then isolated by filtration and dried.
Analytical and Quality Control
Robust analytical methods are essential to ensure the purity and identity of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide, particularly when it is intended for use in the synthesis of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of such intermediates.
High-Performance Liquid Chromatography (HPLC) Method (Proposed):
While a specific validated method for this hydrobromide salt is not publicly available, a typical reverse-phase HPLC method for a related 2-aminothiazole derivative can be adapted as follows:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary for optimal separation of impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 250 nm or 272 nm)[9] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
Method Validation Considerations:
A comprehensive validation of the HPLC method should be performed according to ICH guidelines and would include an assessment of:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Applications in Drug Development: A Key Intermediate for Cefditoren
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is a critical starting material in the synthesis of Cefditoren , a third-generation oral cephalosporin antibiotic.[10] Cefditoren exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[11]
Synthesis of Cefditoren from Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate:
The synthesis of Cefditoren is a multi-step process where the 2-aminothiazole moiety of Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate is incorporated into the cephalosporin backbone. The synthesis involves the acylation of the 7-amino group of the cephem nucleus with a derivative of 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid. The thiazole-5-yl-acetate portion of the starting material is used to construct the C-3 side chain of Cefditoren.
Caption: Simplified workflow for the synthesis of Cefditoren Pivoxil.
Mechanism of Action of Cefditoren:
Cefditoren, the active form of the prodrug Cefditoren Pivoxil, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[11][12][13] It has a high affinity for penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[12][14] By binding to and inactivating these proteins, Cefditoren disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death.[12][14]
Caption: Mechanism of action of Cefditoren.
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are paramount to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5] Avoid creating dust.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[5]
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Protect from moisture.
Toxicity:
While a specific, detailed toxicological profile for Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is not extensively documented in publicly available literature, related 2-aminothiazole compounds may cause skin and eye irritation.[5] It is prudent to handle this compound with the care afforded to potentially hazardous chemicals.
Conclusion
Methyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrobromide is a valuable and versatile building block in pharmaceutical synthesis, with its most prominent role being a key intermediate in the manufacture of the potent third-generation cephalosporin, Cefditoren. A thorough understanding of its synthesis, physicochemical properties, and analytical methodologies is essential for its efficient and safe utilization in drug discovery and development. The continued importance of the 2-aminothiazole scaffold in medicinal chemistry ensures that this compound will remain a relevant and important intermediate for the foreseeable future.
References
-
Cefditoren. (n.d.). In PubChem. Retrieved January 6, 2026, from [Link]
-
What is the mechanism of Cefditoren Pivoxil? (2024, July 17). In Patsnap Synapse. Retrieved January 6, 2026, from [Link]
-
What is Cefditoren Pivoxil used for? (2024, June 14). In Patsnap Synapse. Retrieved January 6, 2026, from [Link]
-
Spectracef (cefditoren) dosing, indications, interactions, adverse effects, and more. (n.d.). In Medscape. Retrieved January 6, 2026, from [Link]
-
Cefditoren - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. (n.d.). In Pediatric Oncall. Retrieved January 6, 2026, from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). In Chem Help Asap. Retrieved January 6, 2026, from [Link]
- Synthesis process for cefditoren pivoxil intermediate. (n.d.). In Google Patents.
-
Hantzsch Thiazole Synthesis. (n.d.). In SynArchive. Retrieved January 6, 2026, from [Link]
- Preparation method of cefditore. (n.d.). In Google Patents.
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). In Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 6, 2026, from [Link]
-
Thiazole synthesis. (n.d.). In Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
determination of cefditoren pivoxil in human plasma by high performance thin layer chromatographic. (2011, September 21). In International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 6, 2026, from [Link]
- Preparation method of cefditoren pivoxil. (n.d.). In Google Patents.
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). In Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 6, 2026, from [Link]
- Preparation method of cefditoren pivoxil. (n.d.). In Google Patents.
-
Determination of cefditoren (ME 1206) in the plasma of elderly patients with multiple diseases using high-performance liquid chromatography. (2000). In Clinical Laboratory. Retrieved January 6, 2026, from [Link]
-
Synthesis of some new 5- substituted of. (n.d.). In Journal of Chemical and Pharmaceutical Research. Retrieved January 6, 2026, from [Link]
-
Cefditoren Pivoxil | Degradation Pathways | HPLC-DAD | LC-MS-TOF | Stress Studies. (n.d.). In Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 6, 2026, from [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). In Molecules. Retrieved January 6, 2026, from [Link]
-
safety data sheet. (n.d.). In Axil Scientific. Retrieved January 6, 2026, from [Link]
-
SAFETY DATA SHEET. (n.d.). In Covestro Solution Center. Retrieved January 6, 2026, from [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). In Molecules. Retrieved January 6, 2026, from [Link]
- Preparation method of cefditoren pivoxil ring-opening product. (n.d.). In Google Patents.
-
Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzyme activities. (2025, December 3). In ResearchGate. Retrieved January 6, 2026, from [Link]
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). In Semantic Scholar. Retrieved January 6, 2026, from [Link]
-
Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Retrieved January 6, 2026, from [Link]
-
The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (n.d.). In ResearchGate. Retrieved January 6, 2026, from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). In Organic Chemistry Data. Retrieved January 6, 2026, from [Link]
-
4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;hydron;dichloride. (n.d.). In PubChem. Retrieved January 6, 2026, from [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). In Acta Chimica Slovenica. Retrieved January 6, 2026, from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Methyl 2-(2-aminothiazol-5-yl)acetate hydrobromide [cymitquimica.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. asianpubs.org [asianpubs.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. synarchive.com [synarchive.com]
- 8. ijrap.net [ijrap.net]
- 9. CN103665002A - Preparation method of cefditoren pivoxil - Google Patents [patents.google.com]
- 10. Cefditoren | C19H18N6O5S3 | CID 9870843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is Cefditoren Pivoxil used for? [synapse.patsnap.com]
- 12. Cefditoren - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. What is the mechanism of Cefditoren Pivoxil? [synapse.patsnap.com]
- 14. base-asia.com [base-asia.com]
